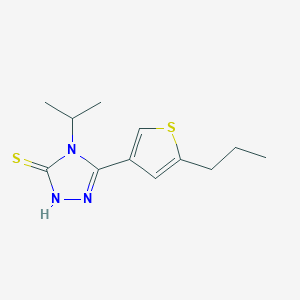![molecular formula C10H9N5S2 B1344475 5-(3-アミノチエノ[2,3-b]ピリジン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-チオール CAS No. 1030430-84-2](/img/structure/B1344475.png)
5-(3-アミノチエノ[2,3-b]ピリジン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H9N5S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
私は調査を行い、化合物の「5-(3-アミノチエノ[2,3-b]ピリジン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-チオール」に関連する可能性のある、チエノ[2,3-b]ピリジン誘導体のいくつかの科学研究アプリケーションを見つけました。以下は、詳細なセクションを含む6つのユニークなアプリケーションです。
中枢神経系疾患
チエノ[2,3-b]ピリジン誘導体は、血脳関門を通過してさまざまな神経経路と相互作用する能力のために、中枢神経系疾患の治療に使用されます .
抗菌剤
これらの化合物は、微生物細胞プロセスを破壊できる構造的特性により、抗菌剤の設計において有望であることが示されています .
抗腫瘍剤
細胞分裂と増殖を妨げる能力のために、チエノ[2,3-b]ピリジン誘導体は、潜在的な抗腫瘍剤として研究されています .
有機半導体
材料科学では、これらの誘導体は、有機薄膜トランジスタ(OFET)や有機発光ダイオード(OLED)の開発に不可欠な有機半導体の進歩に役割を果たしています .
薬理学的活性
チエノ[2,3-b]ピリジン誘導体は、抗がん、抗ウイルス、抗炎症、抗糖尿病、抗高血圧、骨形成などの幅広い薬理学的活性を示します .
抗ウイルス薬
チエノ[2,3-b]ピリジン誘導体は、哺乳類細胞におけるウイルス産生を毒性なしに減少させる有効性のために、新しいクラスの抗ウイルス薬の開発に使用されています .
Springer Link - One-Pot Synthesis of Thieno[2,3-b]pyridine Springer Link - Recent strategies in the synthesis of thiophene derivatives MDPI - Molecules | Synthesis of some new Thieno[2,3-b] Springer Link - Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs
作用機序
Target of Action
Compounds with similar structures, such as 3-aminothieno[2,3-b]pyridine derivatives, have been found to display various types of biological activity .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to display various types of biological activity .
生化学分析
Biochemical Properties
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting kinase activity, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can alter gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways. Additionally, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can interact with DNA and RNA, potentially affecting gene expression and transcriptional regulation. The compound’s ability to chelate metal ions also plays a role in its molecular mechanism, as it can influence the stability and activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .
Dosage Effects in Animal Models
The effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Threshold effects have also been noted, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s ability to chelate metal ions can influence its metabolism and the activity of metalloenzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Once inside the cell, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can bind to proteins, such as albumin, which can affect its distribution and bioavailability. The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to interact with DNA and affect gene expression, while localization to the mitochondria may influence cellular energy metabolism .
特性
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELKWLYOMVXBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)




![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)
